molecular formula C12H11Cl2NO B2542915 4-(2,4-Dichlorophenyl)oxane-4-carbonitrile CAS No. 1152566-71-6

4-(2,4-Dichlorophenyl)oxane-4-carbonitrile

Cat. No.: B2542915
CAS No.: 1152566-71-6
M. Wt: 256.13
InChI Key: NRXQRJSCHKKGEX-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)oxane-4-carbonitrile (C₁₂H₁₁Cl₂NO) is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 2,4-dichlorophenyl group and a nitrile moiety. Its molecular weight is 256.13 g/mol, and it is cataloged under CAS EN300-319600 . This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its stable oxane core and electron-withdrawing dichlorophenyl substituents. The nitrile group enhances reactivity in nucleophilic additions or cycloadditions, making it valuable for constructing complex molecular architectures.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO/c13-9-1-2-10(11(14)7-9)12(8-15)3-5-16-6-4-12/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXQRJSCHKKGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)oxane-4-carbonitrile typically involves the reaction of 2,4-dichlorobenzyl chloride with oxane-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)oxane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane-4-carboxylic acid derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the dichlorophenyl ring .

Scientific Research Applications

4-(2,4-Dichlorophenyl)oxane-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)oxane-4-carbonitrile and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2,4-dichlorophenyl)oxane-4-carbonitrile with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Substituted Oxane Derivatives

a. 4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile (C₁₄H₁₄F₃NO)

  • Molecular Weight : 269.26 g/mol .
  • Key Differences : The trifluoromethylbenzyl group introduces strong electron-withdrawing effects and lipophilicity. The CF₃ group enhances metabolic stability compared to Cl substituents, making it favorable in medicinal chemistry for CNS-targeting compounds.
  • Applications : Used in fluorinated drug candidates due to improved bioavailability .

b. 4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile (C₁₉H₁₉NO₂)

  • Molecular Weight : 293.36 g/mol .
  • The oxygen atom in benzyloxy may participate in hydrogen bonding, influencing crystallization behavior .
  • Applications : Intermediate in synthesizing liquid crystals or polymers requiring planar aromatic interactions .
Cyclohexanone and Pyridine Analogues

a. 4-Cyano-4-(4-fluorophenyl)cyclohexanone (C₁₃H₁₂FNO)

  • Molecular Weight : 217.24 g/mol .
  • Key Differences: The cyclohexanone core replaces the oxane ring, introducing a ketone group. This enhances electrophilicity at the carbonyl carbon, enabling reactions like Grignard additions. The fluorine atom offers moderate electron withdrawal compared to chlorine.
  • Applications : Precursor for fluorinated cyclohexane derivatives in agrochemicals .

b. 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (C₁₅H₁₁FN₃)

  • Molecular Weight : 268.27 g/mol .
  • Key Differences : The dihydropyridine core confers aromaticity and redox activity. Dual nitrile groups enhance planar rigidity, useful in coordination chemistry.
  • Applications : Calcium channel modulator analogs or fluorescent probes .
Heterocyclic Nitriles with Halogen Substituents

a. 3-(4-Bromophenyl)-5-oxo-2H-furan-4-carbonitrile (C₁₁H₅BrN₂O₂)

  • Molecular Weight : 289.07 g/mol .
  • Key Differences : The furan ring is less saturated than oxane, increasing aromaticity and conjugation. Bromine’s polarizability enhances halogen bonding in crystal engineering.
  • Applications : Photovoltaic materials or enzyme inhibitors .

b. 6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (C₂₀H₁₃Cl₃N₂OS)

  • Molecular Weight : 435.75 g/mol .
  • Key Differences : Pyridine ring with methylsulfanyl and dichlorobenzyl groups increases steric hindrance and thioether reactivity.
  • Applications : Antimicrobial or anticancer agent scaffolds .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₁₂H₁₁Cl₂NO 256.13 2,4-Cl₂C₆H₃, oxane, CN Building block for drug synthesis
4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile C₁₄H₁₄F₃NO 269.26 CF₃C₆H₄CH₂, oxane, CN Fluorinated drug candidates
4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile C₁₉H₁₉NO₂ 293.36 BnO-C₆H₄, oxane, CN Liquid crystal intermediates
4-Cyano-4-(4-fluorophenyl)cyclohexanone C₁₃H₁₂FNO 217.24 4-FC₆H₄, cyclohexanone, CN Agrochemical precursors
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile C₁₅H₁₁FN₃ 268.27 4-FC₆H₄, dihydropyridine, 2×CN Calcium channel modulators
3-(4-Bromophenyl)-5-oxo-2H-furan-4-carbonitrile C₁₁H₅BrN₂O₂ 289.07 4-BrC₆H₄, furan, CN Photovoltaic materials

Research Findings and Trends

  • Hydrogen Bonding and Crystallization : Compounds with polar substituents (e.g., benzyloxy in ) exhibit distinct hydrogen-bonding patterns, influencing crystal packing and solubility .
  • Electron-Withdrawing Effects : Trifluoromethyl and dichlorophenyl groups enhance electrophilicity, facilitating nucleophilic attacks in SNAr reactions .
  • Biological Activity : Pyridine and dihydropyridine derivatives (e.g., ) are prioritized in drug discovery due to their bioisosteric compatibility with natural nucleotides.

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